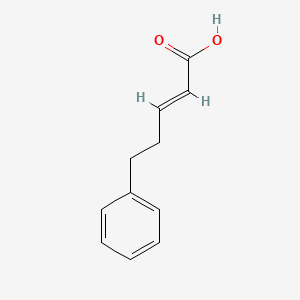
(E)-5-phenylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Phenylpent-2-enoic acid is an organic compound characterized by a phenyl group attached to a pent-2-enoic acid chain. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-5-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of phenylpentadienoic acid derivatives. This process involves the use of metal catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction with hydrogen gas (H2) in the presence of a metal catalyst can convert the double bond to a single bond, yielding 5-phenylpentanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpentanoic acid.
Substitution: Various substituted phenylpent-2-enoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
(E)-5-Phenylpent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-5-Phenylpent-2-enoic acid involves its interaction with specific molecular targets. The conjugated double bond system allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as a modulator of biological functions.
Comparaison Avec Des Composés Similaires
Cinnamic Acid: Similar structure with a phenyl group attached to a propenoic acid chain.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid chain.
Phenylpropanoic Acid: Features a phenyl group attached to a propanoic acid chain.
Uniqueness: (E)-5-Phenylpent-2-enoic acid is unique due to its extended carbon chain and conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
24271-22-5; 55320-96-2 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.215 |
Nom IUPAC |
(E)-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+ |
Clé InChI |
IATNQCGERGDVDN-WEVVVXLNSA-N |
SMILES |
C1=CC=C(C=C1)CCC=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















